molecular formula C21H16N4O6S3 B2554173 N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-43-4

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2554173
CAS RN: 921819-43-4
M. Wt: 516.56
InChI Key: LTJZYOWHMFIDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H16N4O6S3 and its molecular weight is 516.56. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utilities and Methods

Research has delved into the synthesis and utility of compounds related to benzothiazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the diverse methodologies developed for the creation of such molecules. These compounds, through their intricate synthetic pathways, have opened avenues for exploring their biological and pharmacological properties (M. Ibrahim, 2011).

Antitumor Activity

Imidazole derivatives, including benzimidazole and benzothiazole-related structures, have been reviewed for their antitumor activities. Some of these compounds have shown promising results in preclinical testing, suggesting their potential in cancer therapy (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Antioxidant Capacity

Benzothiazole derivatives have been evaluated for their antioxidant properties, contributing to the understanding of reaction pathways in antioxidant capacity assays. This research is crucial for developing compounds that can effectively mitigate oxidative stress (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Anti-inflammatory Agents

The development of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the ongoing search for novel therapeutic compounds. These studies underline the importance of synthetic chemistry in creating molecules with desired biological activities (Dattatraya G. Raut et al., 2020).

Medicinal Chemistry and Drug Design

The benzothiazole core structure serves as a key motif in medicinal chemistry, contributing to the development of drugs with various pharmacological activities. This includes coronary vasodilators, tranquilizers, antidepressants, and antihypertensive agents, demonstrating the versatility of benzothiazole derivatives in drug design (N. Dighe et al., 2015).

properties

IUPAC Name

N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S3/c1-34(28,29)13-3-4-14-17(8-13)33-21(23-14)24-18(26)7-12-9-32-20(22-12)25-19(27)11-2-5-15-16(6-11)31-10-30-15/h2-6,8-9H,7,10H2,1H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZYOWHMFIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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